

Application Note: Preparation of DAPC Liposomes via Thin-Film Hydration

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Compound of Interest

Compound Name: *Diarachidoyl phosphatidylcholine*

Cat. No.: B12786046

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds make them highly effective drug delivery vehicles.[1] 1,2-diarachidonoyl-sn-glycero-3-phosphocholine (DAPC) is a saturated, long-chain (20:0) phospholipid used in the formation of liposomes and other artificial membranes.[1] The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for liposome preparation.[2] It involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[3] Subsequent size reduction, typically through extrusion, yields unilamellar vesicles (ULVs) with a controlled size distribution.[3] This document provides a detailed, step-by-step protocol for the preparation of DAPC liposomes using the thin-film hydration and extrusion technique.

Experimental Protocol

This protocol outlines the necessary materials and procedures for creating DAPC liposomes. A critical parameter is the main phase transition temperature (T_m) of the lipid, which is the temperature at which the lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. All hydration and extrusion steps must be performed above the lipid's T_m to ensure proper vesicle formation.[4] For saturated diacylphosphatidylcholines, the T_m is highly

dependent on the acyl chain length.[5] While a specific experimental value for DAPC (20:0) is not readily available in the provided search results, it is significantly higher than that of DSPC (18:0), which has a T_m of approximately 55°C.[6] Therefore, a working temperature of 70-75°C is recommended for the hydration and extrusion steps to ensure DAPC is in a fluid state.

2.1 Materials and Equipment

- Lipids:
 - 1,2-diarachidonoyl-sn-glycero-3-phosphocholine (DAPC)
 - Cholesterol (Chol) (optional, for enhancing membrane stability)
- Solvents & Buffers:
 - Organic Solvent: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
 - Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4), Tris buffer, or another aqueous solution as required by the application.
- Equipment:
 - Round-bottom flask (50 mL or appropriate size)
 - Rotary evaporator with a water bath
 - Vacuum pump or in-house vacuum line
 - Source of inert gas (e.g., nitrogen or argon)
 - Vortex mixer
 - Water bath or heating block capable of maintaining a temperature above the DAPC T_m (e.g., 75°C)
 - Liposome extruder (e.g., Avanti Mini-Extruder)
 - Polycarbonate membranes (e.g., 100 nm pore size)

- Glass syringes for the extruder
- Dynamic Light Scattering (DLS) instrument for characterization
- Glass vials for storage

2.2 Step-by-Step Procedure

Step 1: Lipid Dissolution

- Accurately weigh the desired amounts of DAPC and cholesterol (if used). A common molar ratio for stable liposomes is between 2:1 and 1:1 DAPC:Cholesterol.
- Transfer the lipids to a round-bottom flask.
- Add a suitable volume of organic solvent (e.g., 5-10 mL of chloroform for 10-20 mg of lipid) to completely dissolve the lipids.
- Gently swirl the flask until a clear, homogenous solution is formed.

Step 2: Thin-Film Formation

- Attach the flask to a rotary evaporator.
- Set the water bath temperature to approximately 40-50°C. This temperature is sufficient to evaporate the solvent without degrading the lipid.
- Begin rotating the flask and gradually apply a vacuum. The solvent will evaporate, leaving a thin, uniform, and transparent lipid film on the inner wall of the flask.
- Continue rotation under vacuum for at least 30 minutes after the bulk solvent has evaporated to remove residual traces.

Step 3: Film Drying

- To ensure complete removal of any residual organic solvent, detach the flask from the rotary evaporator.

- Further dry the lipid film under a high vacuum for a minimum of 2 hours, or preferably overnight. This step is critical as residual solvent can affect the stability and integrity of the final liposomes.

Step 4: Hydration

- Pre-heat the desired volume of hydration buffer in a water bath to a temperature well above the T_m of DAPC (recommended: 70-75°C). The volume of buffer will determine the final lipid concentration (e.g., 1 mL for a final concentration of 10 mg/mL).
- Add the heated hydration buffer to the round-bottom flask containing the dry lipid film.
- Immediately begin agitating the flask by hand-swirling or vortexing. The flask should be kept in the heated water bath during this process.
- Continue agitation for 30-60 minutes. The dry lipid film will gradually peel off the flask wall and hydrate, forming a milky, opalescent suspension of multilamellar vesicles (MLVs).

Step 5: Size Reduction (Extrusion)

- Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Place filter supports on either side of the membrane as per the manufacturer's instructions.
- Pre-heat the extruder assembly (containing the membrane) and two glass syringes to the same temperature as the hydration buffer (70-75°C). This prevents the lipids from transitioning back to the gel phase during extrusion.
- Draw the MLV suspension into one of the heated syringes.
- Insert the loaded syringe into one side of the extruder and an empty heated syringe into the other.
- Gently and steadily push the plunger of the loaded syringe, forcing the lipid suspension through the polycarbonate membrane into the opposing syringe.

- Repeat this extrusion process for an odd number of passes (e.g., 11 to 21 times). This ensures a homogenous population of large unilamellar vesicles (LUVs).^[7] The final liposome suspension should appear more translucent than the initial MLV suspension.

Step 6: Characterization and Storage

- Analyze the final liposome suspension for particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.^[4]^[7]
- For optimal stability, store the final liposome suspension in sealed glass vials at 4°C.^[4]

Data Presentation

The following table summarizes typical parameters and expected outcomes for the preparation of DAPC liposomes. Values are based on general liposome formulation principles and may require optimization for specific applications.

Parameter	Recommended Value / Range	Purpose / Comment
Lipid Composition		
DAPC Concentration	5 - 20 mg/mL	Determines the final concentration of the liposome suspension.
DAPC:Cholesterol (molar ratio)	1:0 to 1:1	Cholesterol is optional; it increases membrane packing and stability.
Process Parameters		
Organic Solvent	Chloroform or Chloroform:Methanol (2:1, v/v)	Ensures complete dissolution of lipids for a homogenous film.
Hydration Buffer	PBS (pH 7.4), Tris, or other isotonic buffer	The aqueous phase for vesicle formation. Can contain hydrophilic drugs.
Hydration Temperature	70 - 75 °C	Must be above the DAPC phase transition temperature (T _m). [4]
Extrusion Temperature	70 - 75 °C	Maintains lipids in a fluid state for efficient size reduction. [7]
Extrusion Membrane Pore Size	50 - 200 nm (100 nm is common)	Determines the final average size of the unilamellar vesicles.
Number of Extrusion Passes	11 - 21	Ensures a narrow and uniform size distribution.
Expected Characteristics		
Vesicle Size (Diameter)	100 - 150 nm (for 100 nm extrusion)	An optimal size range for many drug delivery applications. [4]
Polydispersity Index (PDI)	< 0.2	Indicates a homogenous and monodisperse population of liposomes. [8]

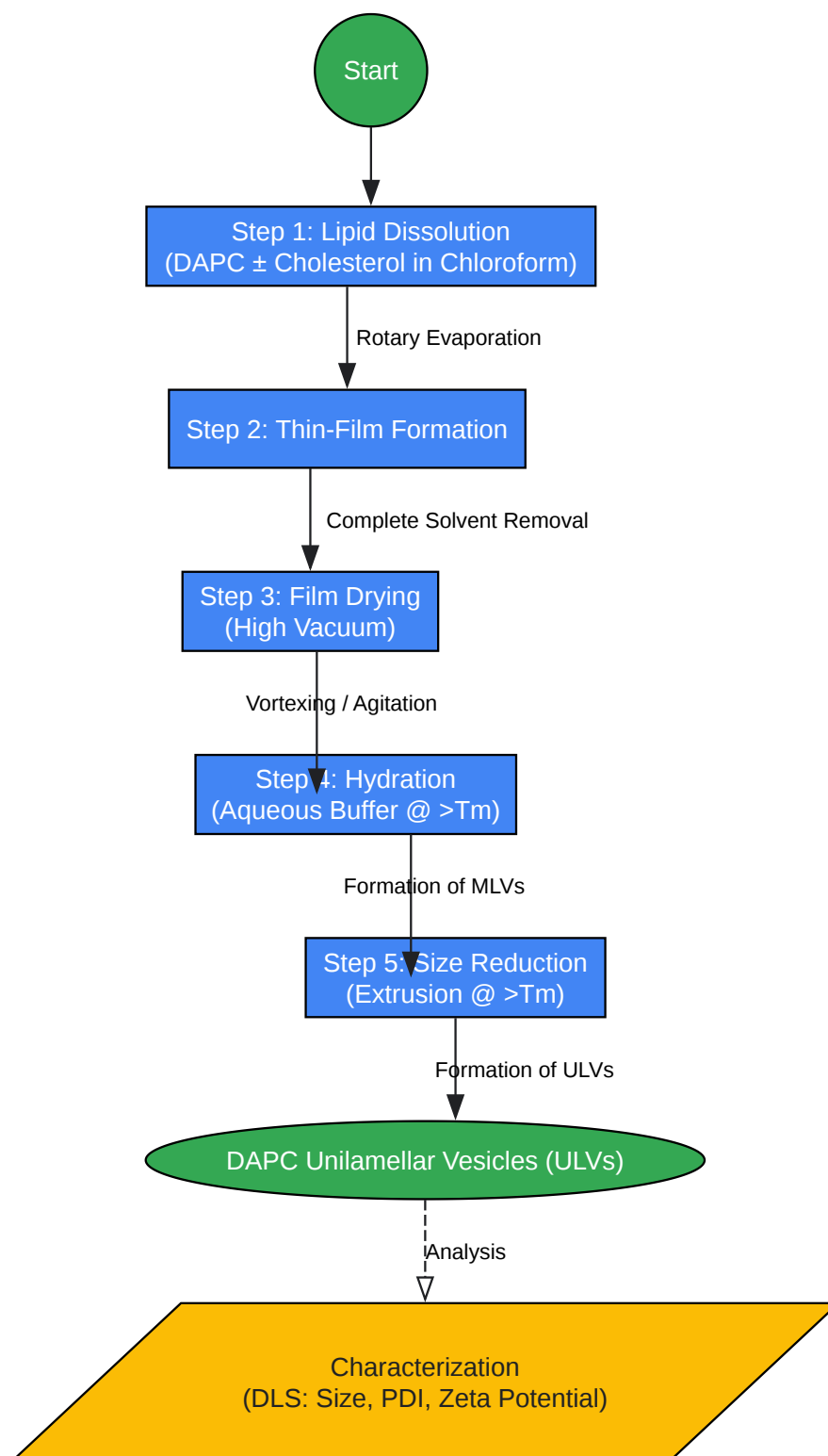
Zeta Potential

Negative (approx. -20 to -40 mV)

Unmodified phosphocholine lipids typically yield a negative surface charge.^[9]

Visualization

The following diagram illustrates the experimental workflow for preparing DAPC liposomes using the thin-film hydration method.



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Caption: Workflow for DAPC liposome preparation by thin-film hydration.

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